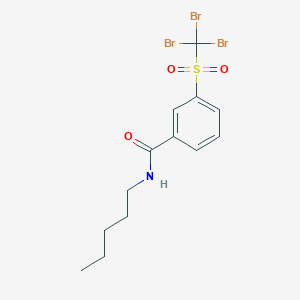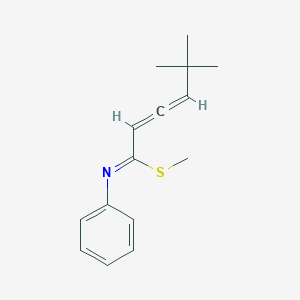
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate is an organic compound with a complex structure that includes a phenyl group, a methyl group, and a hexa-2,3-dienimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 5,5-dimethyl-1-phenylhexa-2,3-dien-1-one with methylthioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1Z)-N-{[{[benzoyl(hexyl)amino]sulfanyl}(methyl)carbamoyl]oxy}ethanimidothioate
- Methyl (1Z)-N-{[{[benzoyl(hexyl)amino]sulfanyl}(methyl)carbamoyl]oxy}ethanimidothioate
Uniqueness
Methyl (1Z)-5,5-dimethyl-N-phenylhexa-2,3-dienimidothioate is unique due to its specific structural features, such as the presence of a hexa-2,3-dienimidothioate moiety and the arrangement of functional groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
210834-52-9 |
|---|---|
Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
InChI |
InChI=1S/C15H19NS/c1-15(2,3)12-8-11-14(17-4)16-13-9-6-5-7-10-13/h5-7,9-12H,1-4H3 |
InChI Key |
VFDVKOAQLJQBFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C=CC(=NC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



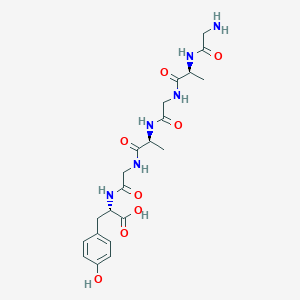

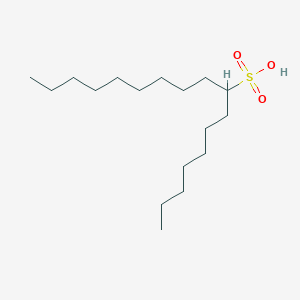
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)


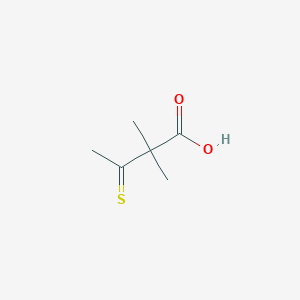
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

